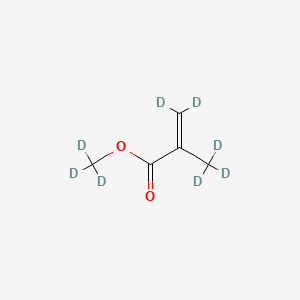
2,6-二异丙基吡啶
描述
2,6-Diisopropylpyridine is a chemical compound with the molecular formula C11H17N . It is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of 2,6-disubstituted pyridines, such as 2,6-Diisopropylpyridine, has been reported in the literature . The main sequence involves a selective α-lithiation reaction with halogen functionalization followed by a Grignard reaction catalyzed by Fe (acac) 3 .
Molecular Structure Analysis
The molecular structure of 2,6-Diisopropylpyridine consists of a pyridine ring substituted at the 2 and 6 positions with isopropyl groups . The molecular weight of this compound is 163.26 g/mol .
科学研究应用
配位化学和配体合成
2,6-二异丙基吡啶衍生物,如2,6-二(吡唑-1-基)吡啶和2,6-二(吡唑-3-基)吡啶,已被用作配位化学中的配体。与三吡啶相比,这些配体既有优点又有缺点。显著的应用包括用于生物传感的发光镧系化合物的制备以及具有独特热性和光化学自旋态转变的铁配合物 (Halcrow, 2005)。最近的进展看到这些配体被用于多功能自旋交替开关、纳入生物医学传感器以及作为功能软材料和表面结构的组成部分 (Halcrow, 2014)。
大环配体和配合物
2,6-二异丙基吡啶构成各种大环席夫碱配体的结构的一部分。这些配体已被合成并研究,以探讨它们在引导合成单核、双核或多核金属配合物方面的潜力。它们也被考虑用于选择性金属离子的传输和分离应用 (Rezaeivala & Keypour, 2014)。
抗氧化潜力
虽然2,6-二异丙基苯酚(异丙酚)是2,6-二异丙基吡啶的衍生物,但它以其类似于内源抗氧化剂α-生育酚(维生素E)的抗氧化性质而闻名 (Murphy et al., 1992)。
电子性质和催化
2,6-二异丙基吡啶衍生物已被研究其电子性质,显示出在质子化和非质子化形式中的显著影响,这对于理解它们的碱性和在催化中的潜在应用至关重要 (Roithová & Exner, 2001)。
发光材料
2,6-二异丙基吡啶衍生物已被用于制备发光材料,如锌(II)配合物,由于配体上π* → π跃迁而呈现蓝色发光 (Fan et al., 2005)。
光物理和电化学性质
2,6-二异丙基吡啶衍生物,如2,6-二(噻唑-2-基)吡啶,已被研究其结构、光物理和电化学性质。这些研究突出了它们在材料科学、配位化学和超分子化学中作为构建块的潜力 (Maroń et al., 2017)。
催化中的固定化
2,6-二异丙基吡啶衍生物已被功能化并固定在二氧化硅上用于催化。这些研究为了解这些配合物在修饰二氧化硅上的自固定能力和杂化提供了见解 (Kaul et al., 2002)。
属性
IUPAC Name |
2,6-di(propan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-6-5-7-11(12-10)9(3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMMVPZBLJZNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218466 | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6832-21-9 | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "steric inhibition of solvation" specifically for 2,6-di-tert-butylpyridine and 2,6-diisopropylpyridine in water. Can you elaborate on what this means and how it affects the basicity of 2,6-diisopropylpyridine?
A1: Steric hindrance, in simple terms, refers to the repulsion between molecules due to the amount of space they occupy. In the context of solvation, bulky substituents like isopropyl groups in 2,6-diisopropylpyridine make it difficult for water molecules to approach and surround the nitrogen atom which is the basic center. This hindered interaction reduces the stabilizing effect of solvation on the protonated form of the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















